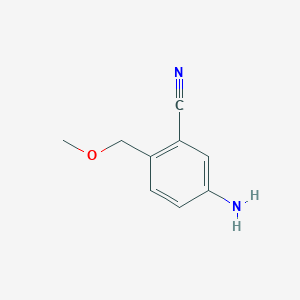

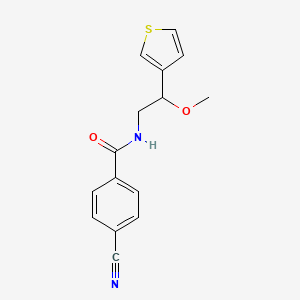

![molecular formula C18H18N2O3S3 B2714277 2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide CAS No. 941992-85-4](/img/structure/B2714277.png)

2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It acts as a selective antagonist of the angiotensin II type 2 receptor (AT2R) and has shown promising results in preclinical and clinical studies.

Applications De Recherche Scientifique

Theoretical Investigation and Antimalarial Activity

Researchers have investigated sulfonamide derivatives for their antimalarial activity, revealing the potential of these compounds in treating malaria. The study highlighted the synthesis of sulfonamide derivatives and their in vitro antimalarial activity, characterized by IC50 values of <30µM. These compounds, including analogs related to "2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide," exhibited promising selectivity and activity against malaria, with one derivative showing exceptional activity due to the presence of a quinoxaline moiety. Theoretical calculations supported the experimental findings, suggesting a low energy gap indicative of favorable electron transfer properties (Fahim & Ismael, 2021).

Antimicrobial Activity and Quantum Calculations

Another study explored the reactivity of sulfonamide derivatives towards nitrogen-based nucleophiles, leading to compounds with significant antimicrobial activity. Computational calculations provided insights into the structural and electronic factors contributing to their activity, highlighting the correlation between experimental observations and theoretical predictions. This research underscores the versatility of sulfonamide derivatives, including the subject compound, in developing new antimicrobial agents (Fahim & Ismael, 2019).

Synthesis and Evaluation as Glutaminase Inhibitors

The compound and its analogs have been evaluated for their potential as glutaminase inhibitors, a target for cancer therapy. One study focused on synthesizing BPTES analogs, revealing that certain truncated versions retained potency while improving solubility, offering a pathway to develop more effective cancer therapies. This highlights the potential of "2-(4-(ethylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide" and related compounds in oncology research (Shukla et al., 2012).

Antimicrobial and Antitubercular Agents

Further research into sulfonyl derivatives of thiazole and benzothiazole, including structures akin to the compound , has demonstrated their efficacy as antimicrobial and antitubercular agents. The synthesis of novel sulfonyl derivatives and their characterization through various analytical techniques paved the way for identifying compounds with moderate to significant antibacterial, antifungal, and antitubercular activities, underscoring their potential in treating infectious diseases (Kumar, Prasad, & Chandrashekar, 2013).

Propriétés

IUPAC Name |

2-(4-ethylsulfonylphenyl)-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S3/c1-3-26(22,23)13-9-7-12(8-10-13)11-16(21)19-18-20-17-14(24-2)5-4-6-15(17)25-18/h4-10H,3,11H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOADQXATSTLRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenethyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2714195.png)

![Phenyl 4-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2714196.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2714202.png)

![N-(1,3-dioxoisoindolin-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2714203.png)

![N-(2,4-dimethylphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2714205.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide](/img/structure/B2714217.png)